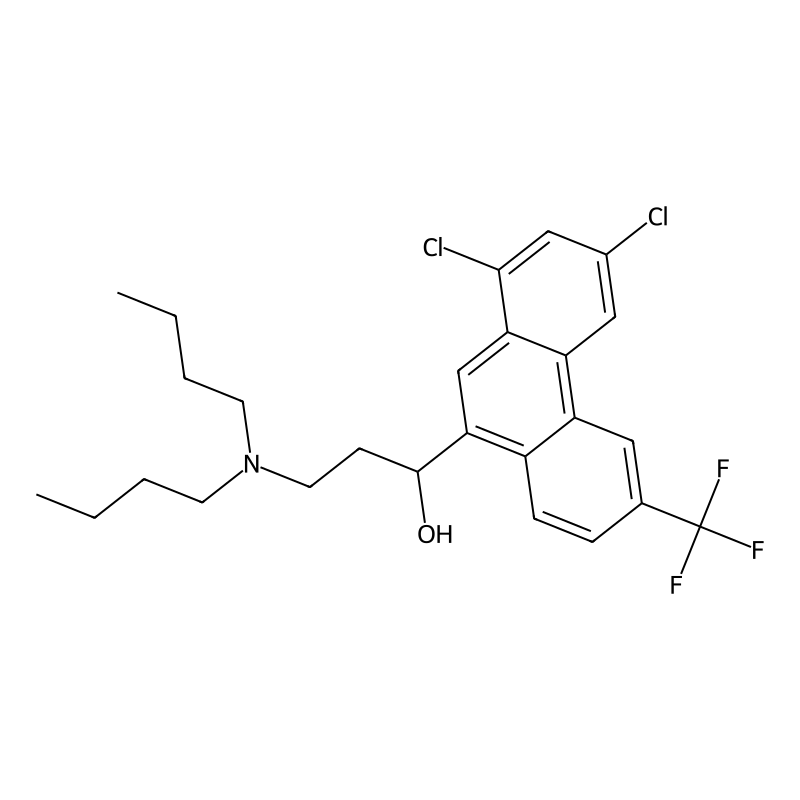Halofantrine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Antimalarial Activity:
- Halofantrine is a synthetic phenanthrenemethanol antimalarial drug active against the asexual blood stages of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria PubMed: .
- It exhibits efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum PubMed: .
- Research suggests it might also be effective against Plasmodium vivax, Plasmodium ovale, and Plasmodium malariae, though more data is needed PubMed: .
Mechanism of Action:
- The exact mechanism of action of halofantrine remains unclear, but it is believed to interfere with the parasite's heme detoxification process, leading to its death PubMed: .
Pharmacokinetics:
- Halofantrine is administered orally and has a slow absorption rate with peak plasma concentration occurring around 6-8 hours after ingestion PubMed: .
- It undergoes extensive metabolism in the liver and has a long elimination half-life, ranging from 11 to 16 days PubMed: .
Potential for Resistance:
- Like other antimalarial drugs, the emergence of resistance to halofantrine is a concern.
- Research suggests potential cross-resistance with other antimalarials like mefloquine, highlighting the need for continued monitoring and development of new antimalarial therapies PubMed: .
Safety and Side Effects:
- Halofantrine is generally well-tolerated, but it can cause cardiac side effects, including QT interval prolongation, which can be potentially life-threatening PubMed.
- Other common side effects include abdominal pain, nausea, vomiting, diarrhea, headache, and rash PubMed: .
Limitations and Future Directions:
- Due to potential cardiac side effects, halofantrine is not a first-line treatment for malaria and is typically reserved for cases of multidrug-resistant malaria or when other options are unavailable PubMed: .
- Further research is needed to explore safer formulations, combination therapies, and alternative dosing regimens to improve the safety and efficacy of halofantrine in the fight against malaria.
Halofantrine is an antimalarial drug primarily used for the treatment of malaria caused by Plasmodium falciparum. It belongs to the phenanthrene class of compounds, which also includes other notable antimalarials such as quinine and lumefantrine. Halofantrine is marketed under the trade name Halfan and was developed in the 1970s by a team led by medicinal chemist William Colwell at SRI International for the Walter Reed Army Institute of Research. Its chemical formula is with a molar mass of approximately 500.43 g/mol .
The drug functions by interfering with the malaria parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. Although its exact mechanism of action is not fully understood, studies indicate that halofantrine binds to hematin and inhibits the polymerization of heme molecules, leading to toxic accumulation within the parasite .
The exact mechanism of action of halofantrine remains under investigation. However, it is believed to disrupt the parasite's heme detoxification process. Malaria parasites digest hemoglobin within their red blood cell hosts, releasing heme as a byproduct. Halofantrine likely interferes with the parasite's ability to convert heme into a non-toxic form, leading to parasite death []. Additionally, halofantrine may interact with other essential enzymes within the parasite [].
The synthesis of halofantrine involves several steps starting from simpler organic compounds. The process typically includes:
- Formation of the Phenanthrene Core: This involves cyclization reactions to construct the phenanthrene framework.
- Substitution Reactions: The introduction of functional groups such as chlorines and trifluoromethyl groups occurs through electrophilic aromatic substitution.
- Final Modifications: The addition of the dibutylamino group and hydroxyl group is performed to yield halofantrine hydrochloride.
The synthesis requires careful control of reaction conditions to ensure high yields and purity .
Halofantrine is exclusively used for treating acute uncomplicated malaria caused by Plasmodium falciparum. It is administered orally in a regimen that often requires multiple doses taken on an empty stomach to enhance absorption and minimize toxicity risks . Due to its side effects and potential for severe cardiac complications, halofantrine is not recommended for widespread use or as a preventive measure against malaria.
Halofantrine has been studied for its interactions with various substances, particularly those affecting hepatic metabolism. Notably:
- Grapefruit Juice: This can significantly increase halofantrine levels in the body due to inhibition of CYP3A4, leading to potential toxicity.
- Other Antimalarials: Co-administration with mefloquine is contraindicated due to increased risk of cardiac arrhythmias.
- Electrolyte Imbalances: Halofantrine can exacerbate existing electrolyte disturbances, increasing arrhythmia risk .
Halofantrine shares structural and functional similarities with several other antimalarial drugs. Here are some comparable compounds:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Quinine | Alkaloid | Binds to heme; disrupts detoxification | Derived from cinchona bark; historical significance |
| Lumefantrine | Phenanthrene | Similar mechanism; inhibits heme polymerization | Often used in combination therapies |
| Mefloquine | Quinoline | Interferes with parasite digestion | Known for long half-life; used in prophylaxis |
| Chloroquine | 4-Aminoquinoline | Inhibits heme polymerization | Widely used; resistance issues have emerged |
Halofantrine's unique characteristics lie in its specific binding interactions and its notable cardiotoxicity profile compared to these other agents .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
8.9
UNII
Drug Indication
FDA Label
Pharmacology
MeSH Pharmacological Classification
ATC Code
P01 - Antiprotozoals
P01B - Antimalarials
P01BX - Other antimalarials
P01BX01 - Halofantrine








